molecular formula C17H18FN B13996236 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- CAS No. 1605318-09-9

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-

Cat. No.: B13996236
CAS No.: 1605318-09-9
M. Wt: 255.33 g/mol
InChI Key: DBTRANSEKHXWMV-UHFFFAOYSA-N
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Description

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can enhance its biological activity and specificity.

Preparation Methods

The synthesis of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For this specific compound, the starting materials would include 4-fluorobenzaldehyde and a suitable ketone, followed by cyclization and methylation steps to introduce the dihydro and dimethyl groups .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized indole derivatives .

Scientific Research Applications

1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- include other indole derivatives with different substituents. For example:

The uniqueness of 1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl- lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for research and development.

Properties

CAS No.

1605318-09-9

Molecular Formula

C17H18FN

Molecular Weight

255.33 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C17H18FN/c1-17(2)11-19-16-10-13(5-8-15(16)17)9-12-3-6-14(18)7-4-12/h3-8,10,19H,9,11H2,1-2H3

InChI Key

DBTRANSEKHXWMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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